3-(4-Chlorophenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality 3-(4-Chlorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNUAELGGRFVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589975 |

Source

|

| Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38247-51-7 |

Source

|

| Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Chlorophenoxy)piperidine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenoxy)piperidine Hydrochloride

Introduction

3-(4-Chlorophenoxy)piperidine hydrochloride is a versatile chemical intermediate recognized for its integral role in the synthesis of a wide array of bioactive molecules.[1] Its unique structure, which combines a piperidine scaffold with a 4-chlorophenoxy moiety, makes it a valuable building block in the development of novel therapeutic agents, particularly those targeting neurological disorders, as well as in the formulation of advanced agrochemicals.[1] This guide provides a comprehensive overview of a robust and field-proven synthetic pathway for 3-(4-Chlorophenoxy)piperidine hydrochloride, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations behind the synthesis, detailed experimental protocols, and the critical quality control aspects necessary for producing this important intermediate.

Retrosynthetic Strategy and Pathway Design

The synthesis of an aryl ether linked to a secondary amine presents a distinct chemical challenge: the nucleophilicity of the piperidine nitrogen. A direct reaction between 3-hydroxypiperidine and a 4-chlorophenyl precursor would likely result in undesired N-arylation as a significant side reaction. Therefore, a robust synthesis necessitates a protection strategy for the piperidine nitrogen.

Our retrosynthetic analysis identifies the ether bond as the key disconnection point. This leads us to two primary precursors: a 3-hydroxypiperidine derivative and 4-chlorophenol. To ensure selective O-arylation, the piperidine nitrogen is temporarily masked with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is ideal for this purpose due to its stability under the basic or neutral conditions required for ether synthesis and its facile removal under acidic conditions, which can be coupled with the final salt formation step.

This strategic approach forms the basis of a reliable four-step synthesis, as illustrated below.

Caption: Overall workflow for the synthesis of 3-(4-Chlorophenoxy)piperidine HCl.

Part 1: Synthesis of N-Boc-3-hydroxypiperidine (Protection)

Causality and Experimental Choice: The initial step involves the protection of the secondary amine of 3-hydroxypiperidine. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly efficient method for introducing the Boc group. The reaction is typically conducted in the presence of a mild base, such as potassium carbonate or triethylamine, to neutralize the acidic byproduct generated during the reaction.[2] This ensures the piperidine nitrogen remains nucleophilic enough to react with the (Boc)₂O while preventing the formation of undesired salts. Methanol is an excellent solvent choice due to its ability to dissolve both the starting material and reagents.

Experimental Protocol:

-

To a solution of 3-hydroxypiperidine (1.0 eq.) in methanol (5-10 volumes), add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature (25-30 °C).

-

Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise over 30 minutes.

-

Allow the reaction to stir at room temperature for 6-8 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield N-Boc-3-hydroxypiperidine as a white crystalline solid.[2]

| Reagent | Molar Eq. | Molecular Weight | Purpose |

| 3-Hydroxypiperidine | 1.0 | 101.15 g/mol | Starting Material |

| Di-tert-butyl dicarbonate | 1.2 | 218.25 g/mol | Protecting Agent |

| Potassium Carbonate | 1.5 | 138.21 g/mol | Base |

| Methanol | - | 32.04 g/mol | Solvent |

Table 1. Reagents for the protection of 3-hydroxypiperidine.

Part 2: Synthesis of N-Boc-3-(4-chlorophenoxy)piperidine (Etherification)

Causality and Experimental Choice: The formation of the aryl ether bond is the cornerstone of this synthesis. While the Williamson ether synthesis is a classic method, it can require harsh conditions.[3][4][5][6] A more contemporary and often higher-yielding approach for this specific transformation is the Mitsunobu reaction.[7][8] This reaction allows for the direct coupling of the secondary alcohol (N-Boc-3-hydroxypiperidine) with the phenolic pronucleophile (4-chlorophenol) under mild, neutral conditions. It proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), and is known for its reliability and broad substrate scope.[9][10][11] The reaction proceeds with a clean inversion of stereochemistry, which is a powerful feature although not critical for this achiral substrate.[7]

Caption: Simplified mechanism of the Mitsunobu etherification step.

Experimental Protocol:

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq.), 4-chlorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction progress by TLC or LC-MS. The formation of solid triphenylphosphine oxide is an indicator of reaction progression.[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts.

| Reagent | Molar Eq. | Molecular Weight | Purpose |

| N-Boc-3-hydroxypiperidine | 1.0 | 201.27 g/mol | Alcohol Substrate |

| 4-Chlorophenol | 1.2 | 128.56 g/mol | Phenolic Nucleophile |

| Triphenylphosphine (PPh₃) | 1.5 | 262.29 g/mol | Reducing Agent |

| DIAD | 1.5 | 202.21 g/mol | Oxidizing Agent |

| Anhydrous THF | - | 72.11 g/mol | Solvent |

Table 2. Reagents for the Mitsunobu etherification.

Part 3 & 4: N-Boc Deprotection and Hydrochloride Salt Formation

Causality and Experimental Choice: The final steps involve the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt. These two steps can be efficiently combined into a single operation by using a solution of hydrochloric acid in a suitable organic solvent. Strong acids like HCl readily cleave the tert-butoxycarbonyl group by protonating one of the ester oxygens, leading to the formation of the free amine, carbon dioxide, and tert-butanol (which can dehydrate to isobutylene).[12] The resulting free amine is immediately protonated by the excess HCl in the medium to form the desired hydrochloride salt. This streamlined approach is preferable as it avoids the isolation of the free base, which can be an oil and more difficult to handle. The hydrochloride salt is typically a stable, crystalline solid, which facilitates purification by recrystallization and improves the compound's handling and storage properties.[13]

Experimental Protocol:

-

Dissolve the purified N-Boc-3-(4-chlorophenoxy)piperidine (1.0 eq.) in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

-

To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl (3-5 eq.) dropwise while stirring at room temperature.

-

A precipitate will typically form immediately or upon stirring for a short period (1-3 hours).

-

Monitor the deprotection by TLC or LC-MS to ensure the complete consumption of the starting material.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield 3-(4-Chlorophenoxy)piperidine hydrochloride as a white to off-white solid.

| Reagent | Molar Eq. | Concentration | Purpose |

| N-Boc-3-(4-chlorophenoxy)piperidine | 1.0 | - | Protected Intermediate |

| Hydrochloric Acid | 3.0 - 5.0 | 4M in Dioxane | Deprotection & Salt Formation |

| Ethyl Acetate / Diethyl Ether | - | - | Solvent / Washing Agent |

Table 3. Reagents for deprotection and salt formation.

Characterization and Quality Control

The identity and purity of the final product, 3-(4-Chlorophenoxy)piperidine hydrochloride, must be rigorously confirmed. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. The disappearance of the characteristic Boc group signals and the appearance of the N-H proton signal are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary ammonium salt and the C-O-C stretch of the aryl ether.

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

- N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Synthesis method of N-Boc-4-hydroxypiperidine (2018). SciSpace.

- Synthesis routes of 4-Hydroxypiperidine hydrochloride. Benchchem.

- 4-(3-Chlorophenoxy)Piperidine Hydrochloride. Chem-Impex.

- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed Central (PMC).

- Williamson ether synthesis. Wikipedia.

- 3-(4-Chlorophenoxy)Piperidine Hydrochloride. Chem-Impex.

- Preparation method of (S)-N-BOC-3-hydroxypiperidine.

- Piperidine Synthesis. DTIC.

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)

- CN104402842A - Synthetic method of piperazidines drug intermediate.

- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.

- 1170088-28-4 | 3-(4-Chlorophenoxy)piperidine hydrochloride. ChemScene.

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.

- Mitsunobu Reaction. Organic Chemistry Portal.

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

- Williamson Ether Synthesis. Chemistry LibreTexts.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC).

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

- Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry.

- Mitsunobu reaction. Organic Synthesis.

- Williamson Ether Synthesis. YouTube.

- Mitsunobu reaction. Wikipedia.

- Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications.

- 3-(4-Chlorophenoxy)piperidine, 97% 1 g. Thermo Scientific Chemicals.

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central (PMC).

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.

- 4-(4-Chlorophenoxy)piperidine. PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Chlorophenoxy)piperidine hydrochloride CAS number lookup

An In-Depth Technical Guide to 3-(4-Chlorophenoxy)piperidine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

3-(4-Chlorophenoxy)piperidine hydrochloride is a versatile heterocyclic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development. Its molecular architecture, featuring a piperidine ring substituted at the 3-position with a 4-chlorophenoxy group, makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] The piperidine scaffold itself is a highly privileged motif in medicinal chemistry, known for enhancing druggability, improving pharmacokinetic properties, and offering conformational flexibility to interact with biological targets.[2] This guide provides a comprehensive technical overview of 3-(4-Chlorophenoxy)piperidine hydrochloride, covering its chemical properties, a plausible synthetic pathway, diverse applications, and essential safety protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental characteristics of 3-(4-Chlorophenoxy)piperidine hydrochloride are summarized below. It is important to note that multiple CAS numbers appear in commercial listings for this compound; this may be due to different suppliers or batches. The most frequently cited numbers are included for comprehensive reference.

| Property | Data | Reference(s) |

| CAS Number | 38247-51-7, 1170088-28-4 | [1][3] |

| Molecular Formula | C₁₁H₁₄ClNO·HCl | [1] |

| Molecular Weight | 248.15 g/mol | [1][3] |

| Appearance | White to pale yellow powder (inferred from related compounds) | [4] |

| SMILES | ClC1=CC=C(OC2CNCCC2)C=C1.[H]Cl | [3] |

| InChI Key | OXELOOCWZRBKSV-UHFFFAOYNA-N (for the free base) | [5] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [3] |

| logP | 2.8926 | [3] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for 3-(4-Chlorophenoxy)piperidine hydrochloride are not extensively detailed in the public domain, a logical and efficient pathway can be devised based on established principles of organic chemistry, particularly the Williamson ether synthesis. This proposed workflow is designed for high yield and purity, which are critical for subsequent applications in drug discovery.

The causality behind this experimental design is rooted in its efficiency and control. Using a Boc-protected piperidine derivative (tert-butyl 3-hydroxypiperidine-1-carboxylate) prevents unwanted N-alkylation side reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the secondary alcohol to form the alkoxide in situ. The subsequent SN2 reaction with 4-chlorofluorobenzene is generally efficient. Finally, acidic deprotection not only removes the Boc group but also concurrently forms the desired hydrochloride salt, making it an atom-economical final step.

Caption: Proposed synthetic workflow for 3-(4-Chlorophenoxy)piperidine hydrochloride.

Applications and Research Significance

The utility of 3-(4-Chlorophenoxy)piperidine hydrochloride spans multiple scientific disciplines, underscoring its importance as a versatile chemical building block.

-

Pharmaceutical Development : This is the primary application area. The compound serves as a crucial starting material or intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][4] The piperidine moiety can influence a drug's interaction with neurotransmitter systems, making it a valuable scaffold for CNS drug discovery.[1][2]

-

Agrochemical Formulations : It is employed in the creation of next-generation herbicides and pesticides.[1] The specific toxiphore of the 4-chlorophenoxy group combined with the piperidine carrier can lead to enhanced efficacy and selectivity in crop protection products.

-

Biochemical Research : Researchers utilize this compound in studies of receptor binding and cell signaling pathways.[1][4] Its defined structure allows for the systematic probing of ligand-receptor interactions, aiding in the elucidation of complex cellular mechanisms.

-

Material Science and Analytical Chemistry : The compound also finds niche applications in the development of specialty polymers and as a reference standard in chromatographic analysis, ensuring the accurate quantification of complex mixtures.[1]

Caption: Logical relationship between the core compound and its major applications.

Experimental Protocol: N-Alkylation

To demonstrate the utility of 3-(4-Chlorophenoxy)piperidine hydrochloride as a synthetic intermediate, the following is a self-validating protocol for a standard N-alkylation reaction. This procedure is representative of a common subsequent step in a drug discovery workflow.

Objective: To synthesize N-benzyl-3-(4-chlorophenoxy)piperidine from the hydrochloride salt.

Materials:

-

3-(4-Chlorophenoxy)piperidine hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Neutralization: In a 100 mL round-bottom flask, dissolve 3-(4-Chlorophenoxy)piperidine hydrochloride (1.0 eq) in a mixture of DCM and saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with DCM. Combine all organic extracts.

-

Causality: This step is crucial to convert the hydrochloride salt to its free base form, which is the nucleophilic species required for the subsequent alkylation.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free base, 3-(4-chlorophenoxy)piperidine.

-

Alkylation Reaction: Immediately dissolve the resulting free base in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.5 eq) followed by benzyl bromide (1.1 eq).

-

Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

-

-

Reaction Monitoring: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in DCM and wash with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-3-(4-chlorophenoxy)piperidine.

-

Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will validate the success of the protocol.

-

Safety, Handling, and Storage

3-(4-Chlorophenoxy)piperidine hydrochloride and related piperidine derivatives require careful handling due to their potential toxicity and irritant properties.[6][7][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or a protective suit.[8]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[7][8]

GHS Hazard and Precautionary Statements (based on related compounds):

| Hazard Class | Statement | Precautionary Measures | Reference(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. | [6][8] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. | [7] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [7] |

Spill Response:

-

Minor Spills: Clean up spills immediately. Avoid generating dust. Use dry clean-up procedures (sweep or vacuum) and place the material in a sealed, labeled container for disposal.[7]

-

Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE and prevent the spillage from entering drains or water courses.[7]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, locked up as per regulations.[1][7] Recommended storage temperature is between 0-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Conclusion

3-(4-Chlorophenoxy)piperidine hydrochloride stands out as a chemical intermediate of considerable value. Its well-defined structure provides a reliable foundation for building molecular complexity, leading to advancements in pharmaceuticals, agrochemicals, and fundamental biochemical research. The insights and protocols detailed in this guide are intended to equip researchers with the necessary technical knowledge to handle, utilize, and innovate with this important compound safely and effectively.

References

-

Jubilant Ingrevia. (2024). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from [Link]

-

Rajasekhar, et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. Retrieved from [Link]

-

Trotsko et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116514. Retrieved from [Link]

- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

Odell et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(21), 3465-3468. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(4-Chlorophenoxy)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Molecular structure of 3-(4-Chlorophenoxy)piperidine hydrochloride

An In-Depth Technical Guide to the Molecular Structure of 3-(4-Chlorophenoxy)piperidine Hydrochloride

Introduction

3-(4-Chlorophenoxy)piperidine hydrochloride is a heterocyclic compound of significant interest within pharmaceutical and agrochemical research.[1] Its structural motif, featuring a piperidine ring linked via an ether bond to a 4-chlorophenoxy group, serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1] This compound is particularly valuable in the development of novel therapeutic agents, including those targeting neurological disorders.[1][2]

This technical guide provides a comprehensive elucidation of the molecular structure of 3-(4-Chlorophenoxy)piperidine hydrochloride. We will employ a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This correlative methodology is the cornerstone of modern chemical analysis, ensuring an unambiguous and self-validating confirmation of the compound's identity and connectivity.

Chemical Identity:

-

Systematic Name: 3-(4-chlorophenoxy)piperidine hydrochloride

-

CAS Number: 38247-51-7[1]

Caption: 2D Structure of 3-(4-Chlorophenoxy)piperidine Hydrochloride.

Methodology for Structural Elucidation

The definitive confirmation of a molecule's structure relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system. Our approach is grounded in three pillars of spectroscopic analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns, further confirming the structure.

Caption: Workflow for Spectroscopic Structure Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Causality Behind Experimental Choices

For a hydrochloride salt that is soluble in polar solvents, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent solvent choices. DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and does not exchange with N-H protons, allowing for their observation.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to O) | ~7.30 | Doublet (d) | 2H | Deshielded by the adjacent oxygen and influenced by the chlorine atom. |

| Ar-H (meta to O) | ~7.00 | Doublet (d) | 2H | Shielded relative to the ortho protons. |

| C3-H (methine) | ~4.6-4.8 | Multiplet (m) | 1H | Significantly deshielded by the adjacent electronegative oxygen atom. |

| C2-H, C6-H (axial/equatorial) | ~3.0-3.5 | Multiplet (m) | 4H | Deshielded by the adjacent protonated nitrogen atom. |

| C4-H, C5-H (axial/equatorial) | ~1.7-2.2 | Multiplet (m) | 4H | Typical aliphatic region for piperidine ring protons.[4] |

| N⁺H₂ | ~8.5-9.5 (in DMSO) | Broad singlet (br s) | 2H | Protons on the positively charged nitrogen are deshielded and often exchange, leading to a broad signal. |

*Note: The aromatic protons will exhibit an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-O (Aromatic) | ~156-158 | Aromatic carbon directly attached to the ether oxygen is significantly deshielded. |

| C-Cl (Aromatic) | ~125-127 | Carbon attached to chlorine shows a moderate downfield shift. |

| Ar-CH | ~129-130, ~116-118 | Two distinct signals for the aromatic methine carbons. |

| C3 (Piperidine) | ~75-78 | Aliphatic carbon attached to the ether oxygen is strongly deshielded. |

| C2, C6 (Piperidine) | ~48-52 | Carbons adjacent to the protonated nitrogen are deshielded. |

| C4, C5 (Piperidine) | ~25-30 | Typical aliphatic chemical shifts for the remaining piperidine carbons. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-(4-Chlorophenoxy)piperidine hydrochloride in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of carbon signals.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Vibrational Frequencies

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N⁺-H Stretch | 2500-3000 | Broad, Strong | Characteristic stretching of the ammonium group in the hydrochloride salt.[5] |

| Aromatic C-H Stretch | 3030-3100 | Medium | Stretching of sp² C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong | Stretching of sp³ C-H bonds in the piperidine ring. |

| Aromatic C=C Stretch | ~1595, ~1490 | Medium-Strong | Benzene ring stretching vibrations.[6] |

| Asymmetric C-O-C Stretch | 1220-1260 | Strong | Characteristic, strong absorption for an aryl-alkyl ether.[7][8] |

| C-N Stretch | 1100-1200 | Medium | Stretching of the carbon-nitrogen bond in the piperidine ring. |

| C-Cl Stretch | 1085-1095 | Strong | Stretching of the carbon-chlorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid 3-(4-Chlorophenoxy)piperidine hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: Collect the spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's substructures through controlled fragmentation.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and salt-like molecules. It typically generates the protonated molecular ion [M+H]⁺ of the free base with minimal initial fragmentation, making it perfect for determining the molecular weight. Tandem MS (MS/MS) is then used to induce and analyze fragmentation patterns.

Expected Mass-to-Charge Ratios (m/z)

-

Free Base (C₁₁H₁₄ClNO) Monoisotopic Mass: 211.0764 g/mol .[9]

-

Protonated Molecule [M+H]⁺: The primary ion observed in ESI-MS will be at m/z ≈ 212.0837 .[9]

-

Isotopic Pattern: A characteristic [M+H]⁺ / [M+H+2]⁺ peak ratio of approximately 3:1 will be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, serving as a definitive marker for a chlorine-containing compound.

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the precursor ion (m/z 212) would likely reveal fragments resulting from the cleavage of the piperidine ring and the ether linkage. Alpha-cleavage next to the nitrogen is a characteristic fragmentation pathway for piperidine derivatives.[10]

Caption: Plausible MS/MS Fragmentation Pathways for m/z 212.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system (e.g., using a C18 column) to ensure sample purity before it enters the mass spectrometer.

-

Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode.

-

Mass Analysis: Acquire full scan mass spectra using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the accurate mass and isotopic pattern.

-

Tandem MS: Select the [M+H]⁺ ion (m/z 212) for collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

The collective data from NMR, IR, and MS provide a robust and internally consistent elucidation of the molecular structure of 3-(4-Chlorophenoxy)piperidine hydrochloride. NMR spectroscopy defines the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups (amine salt, aryl ether, aromatic ring), and mass spectrometry verifies the molecular weight, elemental composition (via isotopic pattern), and substructures (via fragmentation). This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and drug development for the unequivocal structural characterization of synthetic intermediates.

References

-

PubChemLite. (n.d.). 3-(4-chlorophenoxy)piperidine (C11H14ClNO). Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

-

MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. PubChemLite - 3-(4-chlorophenoxy)piperidine (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

Unveiling the Bio-Potential: A Technical Guide to the Biological Activity of 3-(4-Chlorophenoxy)piperidine hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological activity of 3-(4-Chlorophenoxy)piperidine hydrochloride. As a Senior Application Scientist, the following content is structured not as a rigid template, but as a comprehensive exploration, guiding researchers through a logical and scientifically sound investigation of this compound. Given that 3-(4-Chlorophenoxy)piperidine hydrochloride is primarily recognized as a versatile synthetic intermediate in the creation of novel therapeutic agents, particularly for neurological disorders, this guide will focus on a proposed strategic framework for its biological evaluation.[1][2]

Introduction and Physicochemical Profile

3-(4-Chlorophenoxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of clinically approved drugs.[3] The incorporation of a 4-chlorophenoxy moiety suggests potential interactions with various biological targets. While its primary role to date has been as a building block in organic synthesis, its structural alerts warrant a thorough investigation into its intrinsic biological activities.[2][4]

Table 1: Physicochemical Properties of 3-(4-Chlorophenoxy)piperidine hydrochloride

| Property | Value | Source |

| CAS Number | 38247-51-7 | [2] |

| Molecular Formula | C₁₁H₁₄ClNO·HCl | [2] |

| Molecular Weight | 248.15 g/mol | [2] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water and alcohol | [5] |

| Storage Conditions | 0-8°C | [2] |

A Strategic Framework for Biological Evaluation

The structural motifs of 3-(4-Chlorophenoxy)piperidine hydrochloride, namely the piperidine core and the chlorophenoxy group, are present in numerous bioactive molecules with diverse pharmacological activities. This suggests several potential avenues for investigation. A tiered approach to its biological evaluation is proposed, commencing with a broad in vitro screening to identify primary biological targets, followed by more focused in vivo studies to assess its physiological effects.

Tier 1: In Vitro Profiling - Target Identification

The initial phase of investigation should focus on a broad in vitro screening to identify potential biological targets. Based on the chemical structure, the following assays are recommended:

Central Nervous System (CNS) Target Screening

The piperidine nucleus is a common feature in many CNS-active drugs. Therefore, initial screening should focus on key CNS targets.

Rationale: Many psychoactive compounds modulate mood and behavior by interacting with monoamine transporters (dopamine, serotonin, and norepinephrine transporters).

Experimental Protocol:

-

Cell Culture: Utilize HEK293 cells stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.

-

Assay Preparation: Plate the cells in a 96-well plate and allow them to reach confluence.[6]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of 3-(4-Chlorophenoxy)piperidine hydrochloride for 10-20 minutes at 37°C.[1]

-

Substrate Addition: Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a non-labeled substrate.

-

Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.[6]

-

Termination and Lysis: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular radiolabeled substrate.

-

Quantification: Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound for each transporter.

Rationale: The piperidine scaffold is a core component of many opioid analgesics.

Experimental Protocol:

-

Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the human μ (mu), δ (delta), and κ (kappa) opioid receptors.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for μ-receptors), and varying concentrations of 3-(4-Chlorophenoxy)piperidine hydrochloride.[7]

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[7]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ and subsequently the binding affinity (Ki) of the test compound for each opioid receptor subtype.

Enzyme Inhibition Screening

Rationale: Acetylcholinesterase inhibitors are a key class of drugs for the treatment of Alzheimer's disease, and some piperidine derivatives have shown activity against this enzyme.

Experimental Protocol:

-

Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).[8][9]

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of 3-(4-Chlorophenoxy)piperidine hydrochloride.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.[10]

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.[8][10]

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC₅₀ value.

General Cytotoxicity Assessment

Rationale: It is crucial to assess the general cytotoxicity of a novel compound early in the drug discovery process to identify potential safety concerns.

Experimental Protocol:

-

Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to attach and grow for 24 hours.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of 3-(4-Chlorophenoxy)piperidine hydrochloride and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the concentration that causes 50% cell death (IC₅₀).

Tier 2: In Vivo Assessment - Efficacy Models

Should the in vitro profiling reveal promising activity in specific areas, the investigation should proceed to in vivo models to assess the compound's physiological effects.

CNS Activity - Behavioral Models

If the compound shows significant activity at monoamine transporters or other CNS receptors, its effects on behavior should be evaluated.

Rationale: To assess the compound's effect on general locomotor activity and to identify any stimulant or sedative properties.

Experimental Protocol:

-

Animal Acclimation: Acclimate rodents (mice or rats) to the testing room for at least one hour before the experiment.

-

Compound Administration: Administer 3-(4-Chlorophenoxy)piperidine hydrochloride via a suitable route (e.g., intraperitoneal or oral) at various doses. A vehicle control group should be included.

-

Test Initiation: After a predetermined pre-treatment time, place each animal individually into the center of an open field apparatus.

-

Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated tracking system. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Data Analysis: Compare the activity parameters of the treated groups to the vehicle control group.

Rationale: To evaluate the anxiolytic or anxiogenic potential of the compound.

Experimental Protocol:

-

Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Animal Acclimation and Administration: Similar to the open field test.

-

Test Procedure: Place the animal at the center of the maze, facing one of the open arms.

-

Data Collection: Record the animal's behavior for a 5-minute period, noting the time spent in the open and closed arms, and the number of entries into each arm.

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Analgesic Activity Models

If the compound demonstrates significant binding to opioid receptors, its analgesic properties should be investigated using established pain models.

Rationale: To assess the central analgesic activity of the compound against thermal pain.

Experimental Protocol:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[13][14]

-

Animal Acclimation and Administration: As previously described. A positive control group treated with a known analgesic like morphine should be included.

-

Test Procedure: Place the animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.[15][16]

-

Data Analysis: An increase in the latency to the nociceptive response in the treated group compared to the control group indicates an analgesic effect.

Rationale: Another standard method to evaluate central analgesic activity in response to a thermal stimulus.

Experimental Protocol:

-

Apparatus: A tail flick apparatus that focuses a beam of radiant heat on the animal's tail.

-

Procedure: The animal is gently restrained, and its tail is exposed to the heat source. The time taken for the animal to flick its tail away from the heat is recorded. A cut-off time is employed.

-

Data Analysis: Similar to the hot plate test, an increased tail-flick latency suggests analgesia.

Rationale: To assess the peripheral analgesic activity of the compound.

Experimental Protocol:

-

Induction of Writhing: Inject a dilute solution of acetic acid intraperitoneally into mice. This induces a characteristic stretching and writhing behavior.[17][18][19][20]

-

Compound Administration: Administer the test compound prior to the acetic acid injection.

-

Observation: After the acetic acid injection, count the number of writhes over a specific period (e.g., 15-20 minutes).[19][20]

-

Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.

Tier 3: Safety and ADME/Tox Profiling

Concurrent with in vivo efficacy studies, it is imperative to conduct preliminary safety and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling.

In Vitro Safety Pharmacology

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of a compound's hERG liability is a critical safety screen.

Experimental Protocol:

-

Cell Line: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

-

Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

-

Compound Application: Apply varying concentrations of 3-(4-Chlorophenoxy)piperidine hydrochloride to the cells and record the effect on the hERG current.

-

Data Analysis: Determine the IC₅₀ for hERG channel inhibition.

In Vitro ADME/Tox

Rationale: To assess the susceptibility of the compound to metabolism by liver enzymes, which influences its in vivo half-life.

Experimental Protocol:

-

Incubation: Incubate 3-(4-Chlorophenoxy)piperidine hydrochloride with liver microsomes (from human and other species) in the presence of NADPH at 37°C.[21][22][23]

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[21][23]

-

Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

-

Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Rationale: To predict the oral absorption of the compound by assessing its permeability across a model of the intestinal epithelium.

Experimental Protocol:

-

Cell Culture: Grow Caco-2 cells on a semi-permeable membrane in a transwell plate until they form a confluent monolayer.

-

Compound Application: Add 3-(4-Chlorophenoxy)piperidine hydrochloride to the apical (A) side of the monolayer.

-

Sampling: At various time points, take samples from the basolateral (B) side.

-

Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to assess absorption and efflux.

Rationale: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Experimental Protocol:

-

Apparatus: Use a rapid equilibrium dialysis (RED) device with two chambers separated by a semi-permeable membrane.[24][25][26][27][28]

-

Procedure: Add plasma containing 3-(4-Chlorophenoxy)piperidine hydrochloride to one chamber and a buffer solution to the other.[24][26]

-

Incubation: Incubate the device at 37°C until equilibrium is reached.[24][28]

-

Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

Potential Mechanisms of Action and Signaling Pathways

Based on the outcomes of the proposed in vitro and in vivo assays, several potential mechanisms of action can be hypothesized and further investigated.

If the compound shows activity at monoamine transporters, it may increase the concentration of neurotransmitters in the synaptic cleft, leading to downstream effects on mood and behavior. If it interacts with opioid receptors, it could modulate G-protein coupled signaling pathways, potentially resulting in analgesia.

Conclusion

While 3-(4-Chlorophenoxy)piperidine hydrochloride is currently established as a valuable synthetic intermediate, its structural features suggest a high probability of inherent biological activity. This technical guide outlines a comprehensive and logical framework for the systematic evaluation of this compound. By employing a tiered approach, from broad in vitro screening to focused in vivo efficacy and safety studies, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel chemical entities. The insights gained from such a structured investigation are crucial for advancing drug discovery and development programs.

References

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

- Sucic, S., & Bönisch, H. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 73(1), 12.15.1-12.15.22.

- Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.

-

Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

- Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.

- Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3402.

- Kulkarni, S. K. (2008). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacological and toxicological methods, 58(1), 1-2.

- Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 5(2), 25.

- Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

- Pethani, T., et al. (2022). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Cureus, 14(8), e28008.

- Various authors. (2018). Does anyone know whether we can do MTT assay for mice brain tissue sample instead of mice cell line?

-

protocols.io. (2025). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Retrieved from [Link]

- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.

- Li, Y., et al. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments, (201), e66320.

- Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(10), 658-670.

-

PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

- Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

-

RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647–2657.

- de Souza, A. C. F., et al. (2023). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE.

- Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284.

- Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.

-

protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

-

Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

- Mogil, J. S., et al. (1999).

-

ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved from [Link]

- Wu, J., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. chemimpex.com [chemimpex.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atcc.org [atcc.org]

- 12. protocols.io [protocols.io]

- 13. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 19. rjptsimlab.com [rjptsimlab.com]

- 20. saspublishers.com [saspublishers.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. mercell.com [mercell.com]

- 24. enamine.net [enamine.net]

- 25. Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma [protocols.io]

- 26. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 28. bio-protocol.org [bio-protocol.org]

3-(4-Chlorophenoxy)piperidine hydrochloride discovery and history

This guide provides an in-depth technical analysis of 3-(4-Chlorophenoxy)piperidine hydrochloride , a privileged scaffold in medicinal chemistry. Unlike a marketed drug with a singular trade name, this compound represents a critical pharmacophore building block used extensively in the discovery of Central Nervous System (CNS) agents, particularly Monoamine Transporter Inhibitors and Histamine H3 Antagonists.

Discovery, Synthesis, and Application of a Privileged CNS Scaffold

Part 1: Executive Summary & Historical Context

Compound Identity:

-

IUPAC Name: 3-(4-chlorophenoxy)piperidine hydrochloride[1][2]

-

CAS Number: 1170088-28-4 (HCl salt); 384346-27-4 (Free base)

-

Molecular Formula:

(HCl salt) -

Role: Chiral/Achiral Intermediate, CNS Pharmacophore

The Discovery Narrative: From Linear to Cyclic Amines

The history of 3-(4-Chlorophenoxy)piperidine is inextricably linked to the evolution of antidepressant pharmacophores in the late 20th century.

-

The Linear Era (1970s): The discovery of fluoxetine (Prozac) and atomoxetine established the aryloxy-alkyl-amine motif as a "magic bullet" for inhibiting serotonin (SERT) and norepinephrine (NET) transporters. The core structure consisted of an aromatic ring (aryloxy), a flexible alkyl linker, and a basic nitrogen.

-

The Conformational Restriction Hypothesis (1980s-1990s): Medicinal chemists at major firms (Pfizer, Lundbeck, Eli Lilly) hypothesized that restricting the flexibility of the alkyl chain would decrease entropy penalties upon binding, potentially increasing potency and selectivity.

-

Cyclization Strategies: This led to the development of aryloxypiperidines . While 4-substituted piperidines (like Paroxetine) became blockbuster drugs, the 3-substituted isomers (such as 3-(4-Chlorophenoxy)piperidine) emerged as crucial tools for probing the stereochemical requirements of the transporter binding pockets.

The 3-(4-chlorophenoxy)piperidine scaffold specifically serves as a rigidified analog of linear 3-aryloxy-3-phenylpropylamines, allowing researchers to map the precise spatial vector required for the halogen bond in the transporter's S1 sub-pocket.

Part 2: Chemical Synthesis & Methodology[3]

The synthesis of this scaffold is non-trivial due to the need to control regioselectivity and stereochemistry (if a chiral product is desired). The industry-standard route utilizes the Mitsunobu Etherification , which offers superior control compared to Nucleophilic Aromatic Substitution (

Core Synthetic Pathway (Mitsunobu Protocol)

The synthesis typically begins with N-Boc-3-hydroxypiperidine . The choice of the tert-butoxycarbonyl (Boc) protecting group is critical to prevent N-arylation and to ensure solubility in organic solvents like THF.

Reaction Logic:

-

Activation: Triphenylphosphine (

) activates the alcohol of the hydroxypiperidine. -

Coupling: Diisopropyl azodicarboxylate (DIAD) facilitates the attack of the weakly acidic 4-chlorophenol.

-

Inversion: The Mitsunobu reaction proceeds with Walden inversion . Therefore, to obtain the (S)-enantiomer of the product, one must start with the (R)-hydroxypiperidine.

Experimental Workflow Diagram

Figure 1: Synthetic route for 3-(4-Chlorophenoxy)piperidine HCl via Mitsunobu coupling.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Chlorophenoxy)piperidine Hydrochloride (Scale: 10 mmol).

Step 1: Mitsunobu Etherification

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol), 4-chlorophenol (1.28 g, 10 mmol), and Triphenylphosphine ( -

Addition: Cool the solution to 0°C. Add DIAD (2.16 mL, 11 mmol) dropwise over 20 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (

). Filter and concentrate the filtrate. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the N-Boc protected intermediate.

Step 2: Deprotection & Salt Formation

-

Dissolution: Dissolve the purified N-Boc intermediate in 1,4-Dioxane (5 mL).

-

Acidification: Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

-

Precipitation: Stir at room temperature for 2 hours. A white precipitate should form.

-

Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under vacuum.

-

Drying: Wash the filter cake with ether and dry under high vacuum to yield 3-(4-Chlorophenoxy)piperidine hydrochloride as a white crystalline solid.

Part 4: Pharmacological Significance & SAR

This scaffold is a "privileged structure" because it mimics the bioactive conformation of multiple neurotransmitters.

Structure-Activity Relationship (SAR)

-

The 4-Chlorophenoxy Group: The chlorine atom at the para position is a bioisostere for the trifluoromethyl group found in fluoxetine. It provides lipophilicity and engages in halogen bonding with residues in the transporter binding site (e.g., Phe or Tyr residues).

-

The Piperidine Ring: By locking the nitrogen and the ether oxygen into a cyclic system, the molecule reduces the entropic cost of binding.

-

Linear analogs have rotational freedom around the C-C bonds.

-

Piperidine analogs are pre-organized.

-

Target Selectivity Profile

Research indicates that substituents on the piperidine nitrogen determine the selectivity profile:

-

Secondary Amine (Free NH): Often shows balanced affinity for SERT/NET but lower potency due to rapid metabolism.

-

N-Methylation: Increases affinity for SERT (SSRI profile).

-

N-Benzyl/Aryl groups: Shifts affinity toward Sigma-1 receptors or Histamine H3 receptors .

Biological Pathway Interaction

The compound acts primarily by blocking the reuptake of monoamines.

Figure 2: Mechanism of action for monoamine transporter inhibition.

Part 5: Technical Specifications

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 248.15 g/mol (HCl salt) |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |

| Melting Point | 185 - 190 °C (Decomposes) |

| Hygroscopicity | Moderate (Store under desiccant) |

| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |

References

-

Pfizer Inc. (2006).[3] Histamine H3 Antagonists. US Patent Application 2006/0160786 A1. Link

-

ChemScene. (n.d.). 3-(4-Chlorophenoxy)piperidine hydrochloride Product Data. Retrieved February 2, 2026. Link

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

-

Thermo Scientific Chemicals. (n.d.).[4][5] 3-(4-Chlorophenoxy)piperidine, 97%.[4][5][6] Fisher Scientific. Link[6]

Sources

- 1. 3-(3-methoxypropoxy)piperidine hcl | Sigma-Aldrich [sigmaaldrich.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. Secondary Amines | CymitQuimica [cymitquimica.com]

- 5. 3-(4-Clorofenoxi)piperidina, 97 %, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 6. H50935.03 [thermofisher.com]

Spectroscopic Data for 3-(4-Chlorophenoxy)piperidine Hydrochloride: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(4-Chlorophenoxy)piperidine hydrochloride, a versatile intermediate compound with significant applications in pharmaceutical and agrochemical research.[1] As a key building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Chemical Structure and Physicochemical Properties

Molecular Formula: C₁₁H₁₅Cl₂NO[2]

Molecular Weight: 248.15 g/mol [2]

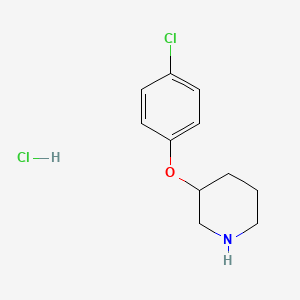

Structure:

Caption: Chemical structure of 3-(4-Chlorophenoxy)piperidine hydrochloride.

Table 1: Physicochemical Properties of 3-(4-Chlorophenoxy)piperidine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂NO | |

| Molecular Weight | 248.15 | |

| Appearance | White to pale yellow solid (predicted) | General knowledge |

| Storage | Store at 0-8°C | General knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-(4-Chlorophenoxy)piperidine hydrochloride.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The hydrochloride form will result in a broad singlet for the N-H proton.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9-11 | br s | 2H | N-H₂⁺ | The acidic protons on the protonated nitrogen will appear as a broad singlet due to rapid exchange and quadrupolar broadening. |

| ~7.2-7.3 | d | 2H | Ar-H (ortho to Cl) | Aromatic protons ortho to the electron-withdrawing chlorine atom will be deshielded. |

| ~6.8-6.9 | d | 2H | Ar-H (ortho to O) | Aromatic protons ortho to the electron-donating oxygen atom will be shielded relative to those ortho to the chlorine. |

| ~4.5-4.7 | m | 1H | CH-O | The proton on the carbon attached to the electronegative oxygen will be significantly deshielded. |

| ~3.2-3.6 | m | 2H | N-CH₂ (axial & equatorial) | Protons on the carbons adjacent to the protonated nitrogen will be deshielded. |

| ~2.8-3.2 | m | 2H | N-CH₂ (axial & equatorial) | Protons on the carbons adjacent to the protonated nitrogen will be deshielded. |

| ~1.8-2.2 | m | 4H | Piperidine CH₂ | The remaining methylene protons on the piperidine ring. |

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-157 | Ar-C (C-O) | The aromatic carbon directly attached to the oxygen atom will be significantly deshielded. |

| ~129-130 | Ar-C (C-Cl) | The aromatic carbon bearing the chlorine atom. |

| ~128-129 | Ar-CH (ortho to Cl) | Aromatic carbons ortho to the chlorine. |

| ~116-117 | Ar-CH (ortho to O) | Aromatic carbons ortho to the oxygen, shielded by its electron-donating effect. |

| ~75-77 | CH-O | The aliphatic carbon attached to the ether oxygen. |

| ~45-47 | N-CH₂ | Carbons adjacent to the protonated nitrogen. |

| ~43-45 | N-CH₂ | Carbons adjacent to the protonated nitrogen. |

| ~28-30 | Piperidine CH₂ | Methylene carbon in the piperidine ring. |

| ~23-25 | Piperidine CH₂ | Methylene carbon in the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For 3-(4-Chlorophenoxy)piperidine hydrochloride, electrospray ionization (ESI) in positive ion mode would be the preferred method. The spectrum would show the molecular ion of the free base.

Predicted Mass Spectrometry Data

| m/z (predicted) | Adduct | Source |

| 212.08367 | [M+H]⁺ | PubChem |

Note: The predicted m/z value is for the free base, 3-(4-chlorophenoxy)piperidine (C₁₁H₁₄ClNO).

Experimental Protocol for Mass Spectrometry (LC-MS)

Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2700-3000 | Strong, Broad | N-H⁺ stretch | Characteristic broad absorption for a secondary amine salt. |

| ~2850-2950 | Medium | C-H stretch (aliphatic) | C-H stretching vibrations of the piperidine ring. |

| ~3030-3080 | Weak | C-H stretch (aromatic) | C-H stretching vibrations of the benzene ring. |

| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1240 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the aryl ether linkage. |

| ~1090 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the piperidine ring. |

| ~1010 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-chlorophenoxy group is the primary chromophore in this molecule.

Predicted UV-Vis Absorption Maxima (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment | Rationale |

| ~225-230 | High | π → π* transition | Primary absorption band of the substituted benzene ring. |

| ~275-280 | Moderate | π → π* transition | Secondary absorption band (B-band) of the benzene ring, often showing fine structure. |

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for 3-(4-Chlorophenoxy)piperidine hydrochloride. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis data, along with the outlined experimental protocols, offer a valuable resource for researchers in the fields of pharmaceutical development, medicinal chemistry, and agrochemical synthesis. While these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural confirmation. This guide serves as a robust starting point for the spectroscopic characterization of this important chemical intermediate.

References

-

PubChem. 3-(4-chlorophenoxy)piperidine. [Link]

Sources

Solubility of 3-(4-Chlorophenoxy)piperidine hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility Profiling of 3-(4-Chlorophenoxy)piperidine Hydrochloride: A Methodological Approach

Abstract